![molecular formula C35H38N8O B3322094 Vevorisertib CAS No. 1416775-46-6](/img/structure/B3322094.png)
Vevorisertib
説明
Vevorisertib, also known as ARQ 751, is an orally active, potent, and selective pan-AKT serine/threonine kinase inhibitor. It has been shown to inhibit AKT1 (IC50=0.55 nM), AKT2 (IC50=0.81 nM), and AKT3 (IC50=1.31 nM). Vevorisertib can be used for the research of solid tumors with PIK3CA / AKT / PTEN mutations .
Physical And Chemical Properties Analysis
Vevorisertib has a molecular formula of C35H38N8O and a molecular weight of 586.73 . The compound is stable if stored as directed .科学的研究の応用
Hepatocellular Carcinoma Treatment
Vevorisertib, a novel AKT inhibitor, has shown promising results in the treatment of hepatocellular carcinoma (HCC). A study by Kurma et al. (2022) demonstrated that vevorisertib, both alone and in combination with sorafenib, significantly reduced tumor progression in a cirrhotic rat model of HCC. This study highlights vevorisertib's potential as a treatment option in HCC, particularly due to its ability to block the phosphorylation of AKT and its effectiveness in reducing tumor size and number (Kurma et al., 2022).
Role in Peripheral Neuropathy
Vevorisertib has been implicated in research related to peripheral neuropathy, particularly in the context of diabetes and chemotherapy-induced neuropathy. Studies have explored the role of VEGF (vascular endothelial growth factor) in peripheral neuropathy, suggesting that VEGF gene transfer could potentially reverse neuropathy caused by diabetes and chemotherapy drugs. While these studies do not directly involve vevorisertib, they provide context for understanding the broader landscape of research in which vevorisertib could play a role, especially considering its mechanism of action related to VEGF pathways (Schratzberger et al., 2001; Kirchmair et al., 2005; Isner et al., 2001).
Additional Research Context
Additional studies provide a broader context for understanding the scientific landscape in which vevorisertib operates. For instance, the role of VEGF in various cancers, the pharmacogenetics of cancer treatment, and the impact of VEGF-related therapies on tumor growth and metastasis are all areas of active research. These studies contribute to the overall understanding of the pathways and mechanisms that vevorisertib might influence, given its pharmacological profile and its interaction with key pathways like AKT and VEGF (Jordanova et al., 2008; Khromova et al., 2012; Giacomini et al., 2007).
作用機序
Vevorisertib acts as a potent and selective pan-AKT serine/threonine kinase inhibitor. It inhibits AKT1, AKT2, and AKT3, which are often activated in various types of cancers. By blocking the phosphorylation of AKT, Vevorisertib can be used for the research of solid tumors with PIK3CA / AKT / PTEN mutations .
Safety and Hazards
特性
IUPAC Name |
N-[1-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]piperidin-4-yl]-N-methylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N8O/c1-23(44)41(2)26-15-20-42(21-16-26)28-7-3-6-24(22-28)30-13-14-31-34(39-30)43(33(40-31)29-8-4-19-38-32(29)36)27-11-9-25(10-12-27)35(37)17-5-18-35/h3-4,6-14,19,22,26H,5,15-18,20-21,37H2,1-2H3,(H2,36,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDSLYATTDIDPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C2=CC=CC(=C2)C3=NC4=C(C=C3)N=C(N4C5=CC=C(C=C5)C6(CCC6)N)C7=C(N=CC=C7)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1416775-46-6 | |
Record name | Vevorisertib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416775466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VEVORISERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6SX910Y31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。